molecular formula C5H9BN2O2 B13546320 (1-ethyl-1H-pyrazol-3-yl)boronic acid

(1-ethyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B13546320
M. Wt: 139.95 g/mol
InChI Key: PWSNJWQJAVVGTQ-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a boronic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-3-yl)boronic acid typically involves the borylation of a pyrazole precursor. One common method is the Miyaura borylation, where a halogenated pyrazole reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for precise control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

  • (1-Methyl-1H-pyrazol-3-yl)boronic acid
  • (1-Phenyl-1H-pyrazol-3-yl)boronic acid
  • (1-Ethyl-1H-pyrazol-5-yl)boronic acid

Comparison: (1-Ethyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to (1-methyl-1H-pyrazol-3-yl)boronic acid, the ethyl group provides different steric and electronic properties, potentially leading to variations in reaction outcomes. Similarly, the position of the boronic acid group (3-position vs. 5-position) can affect the compound’s behavior in synthetic applications .

Properties

Molecular Formula

C5H9BN2O2

Molecular Weight

139.95 g/mol

IUPAC Name

(1-ethylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C5H9BN2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4,9-10H,2H2,1H3

InChI Key

PWSNJWQJAVVGTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)CC)(O)O

Origin of Product

United States

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